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4-(Cyclopentylsulfanyl)phenol

Cat. No.: B7871698
M. Wt: 194.30 g/mol
InChI Key: OWCKMTKXPPCMAA-UHFFFAOYSA-N
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Description

4-(Cyclopentylsulfanyl)phenol is a chemical compound classified as a phenol derivative, characterized by the presence of a cyclopentylthio ether group. With a molecular formula of C11H14OS, this reagent is a valuable building block in organic synthesis, particularly for constructing molecules with potential biological activity. The compound features a phenol group, which can undergo various aromatic substitution reactions, and a sulfur-containing cyclopentyl moiety, which can influence the compound's lipophilicity and electronic properties. This phenol-thioether is primarily used in research applications, including use as a synthetic intermediate in the development of novel chemical entities. Its structure is of interest in medicinal chemistry and materials science, where such scaffolds are explored for their physicochemical properties. Phenol derivatives are frequently investigated in quantitative structure-reactivity relationship (QSRR) studies to model and predict the outcomes of chemical reactions, such as sulfonation. While specific biological data for this compound may be limited, its core structure is related to other sulfonamide and sulfonyl-based compounds that exhibit a broad spectrum of pharmacological activities. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Please handle with appropriate safety precautions. Refer to the safety data sheet for comprehensive hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14OS B7871698 4-(Cyclopentylsulfanyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopentylsulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCKMTKXPPCMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Chemistry of 4 Cyclopentylsulfanyl Phenol

Established Synthetic Pathways for 4-(Cyclopentylsulfanyl)phenol

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be reasonably extrapolated from established methodologies for the synthesis of analogous aryl alkyl sulfides and functionalized phenols.

Thiolation Reactions in this compound Synthesis

Thiolation reactions represent a direct approach to forming the carbon-sulfur bond in this compound. These methods can be broadly categorized into two strategies: S-alkylation of a phenol-containing thiol or S-arylation of a cyclopentyl-containing thiol.

One plausible route involves the alkylation of 4-mercaptophenol (B154117) . This can be achieved by reacting 4-mercaptophenol with a cyclopentyl halide, such as cyclopentyl bromide, in the presence of a base. The base, typically a carbonate or hydroxide (B78521), deprotonates the more acidic thiol proton to form a thiolate, which then acts as a nucleophile to displace the halide from the cyclopentyl electrophile.

Another approach is the reaction of phenol (B47542) with a cyclopentylsulfenyl halide . In this method, cyclopentanethiol (B157770) can be converted to cyclopentylsulfenyl chloride, a potent electrophile. Subsequent reaction with phenol, a nucleophilic aromatic compound, would lead to the formation of this compound, likely with some formation of the ortho-isomer.

The following table summarizes these potential thiolation reactions:

Reactant 1Reactant 2Reagents/ConditionsProduct
4-MercaptophenolCyclopentyl bromideBase (e.g., K₂CO₃), Solvent (e.g., Acetone)This compound
PhenolCyclopentylsulfenyl chlorideLewis Acid (e.g., AlCl₃) or mild baseThis compound

Phenol Functionalization Strategies for this compound

Functionalization of the phenol ring offers an alternative set of synthetic strategies. A prominent example is the Friedel-Crafts alkylation . While the direct use of a cyclopentyl sulfide (B99878) as an alkylating agent is not typical, a related approach could involve the reaction of phenol with cyclopentene (B43876) in the presence of a sulfur source and an acid catalyst. However, controlling regioselectivity and preventing polysubstitution can be challenging in Friedel-Crafts reactions. wikipedia.org

A more contemporary approach could involve transition-metal-catalyzed cross-coupling reactions . For instance, a palladium or nickel-catalyzed coupling of 4-halophenol (e.g., 4-bromophenol) with cyclopentanethiol could be a viable route. These reactions often offer high selectivity and functional group tolerance. nih.gov A recently developed nickel-catalyzed aryl exchange reaction, where a sulfide donor is used, could also be adapted for this synthesis. organic-chemistry.orgchemrxiv.orgacs.orgresearchgate.net

Multi-step Synthesis Approaches Towards this compound

Multi-step syntheses provide greater control over the final product's structure. A logical multi-step sequence could begin with the protection of the hydroxyl group of 4-bromophenol, followed by a nucleophilic aromatic substitution with cyclopentanethiolate. The protecting group would then be removed to yield the final product.

Alternatively, a sequence could involve the initial synthesis of a different para-substituted phenol, which is then converted to the cyclopentylsulfanyl group. For example, a para-nitro phenol could be reduced to an amine, which is then diazotized and displaced with a cyclopentyl sulfide nucleophile.

Novel and Sustainable Synthetic Routes to this compound

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. For the synthesis of this compound, this could involve the use of greener solvents, catalyst recycling, and atom-economical reactions.

One potential sustainable approach is the use of flow chemistry . The alkylation of thiols has been demonstrated in packed-bed flow reactors using heterogeneous bases, which simplifies product purification and allows for continuous production. akjournals.comresearchgate.net This methodology could be adapted for the reaction of 4-mercaptophenol with a cyclopentyl electrophile.

Another avenue for sustainable synthesis is the exploration of biocatalytic methods . While not yet established for this specific compound, enzymatic catalysis could offer a highly selective and environmentally benign route.

Reactivity and Transformation Reactions of this compound

The reactivity of this compound is dictated by the interplay of the electron-donating hydroxyl group and the sulfur-containing substituent.

Electrophilic Aromatic Substitution Reactions of this compound

The phenol ring in this compound is activated towards electrophilic aromatic substitution. The hydroxyl group is a strong activating group and an ortho, para-director. The cyclopentylsulfanyl group is also an ortho, para-director, although its activating effect is generally weaker than that of a hydroxyl group.

In the case of this compound, the para-position is already substituted. Therefore, electrophilic attack is expected to occur at the positions ortho to the hydroxyl group (positions 2 and 6). The cyclopentylsulfanyl group at the para-position will further influence the electron density at these positions.

The relative reactivity of thioanisole (B89551) (methyl phenyl sulfide) compared to anisole (B1667542) (methyl phenyl ether) in electrophilic aromatic substitution shows that the methoxy (B1213986) group is more activating than the thiomethyl group. pearson.com By analogy, the hydroxyl group in this compound will be the dominant directing group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.org The conditions for these reactions would need to be carefully controlled to avoid oxidation of the sulfide group.

The following table outlines the expected major products of electrophilic aromatic substitution on this compound:

ReactionElectrophileExpected Major Product(s)
NitrationHNO₃/H₂SO₄2-Nitro-4-(cyclopentylsulfanyl)phenol
BrominationBr₂2-Bromo-4-(cyclopentylsulfanyl)phenol and 2,6-Dibromo-4-(cyclopentylsulfanyl)phenol
SulfonationSO₃/H₂SO₄2-Hydroxy-5-(cyclopentylsulfanyl)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl/AlCl₃2-Acyl-4-(cyclopentylsulfanyl)phenol

It is important to note that the sulfide group itself can be a site of reactivity, particularly towards oxidation to the corresponding sulfoxide (B87167) and sulfone under appropriate conditions.

Nucleophilic Reactivity of the Phenolic Hydroxyl in this compound

The hydroxyl group of this compound exhibits nucleophilic character, readily participating in reactions that target this functionality. The lone pairs of electrons on the oxygen atom can attack electrophilic centers, leading to the formation of ethers and esters.

Etherification:

One of the most common reactions involving the phenolic hydroxyl group is the Williamson ether synthesis. chemicalbook.comorganic-chemistry.orgorgsyn.org This reaction proceeds via an S\sub>N2 mechanism where the phenoxide ion, formed by deprotonating the phenol with a suitable base, acts as a nucleophile and displaces a halide from an alkyl halide to form an ether. chemicalbook.com For this compound, this provides a straightforward method for introducing a variety of alkyl or aryl substituents at the oxygen atom. The choice of base is crucial and typically includes sodium hydroxide or potassium carbonate.

A representative etherification reaction is the synthesis of 1-(allyloxy)-4-(cyclopentylsulfanyl)benzene.

Table 1: Representative Williamson Ether Synthesis of this compound

ElectrophileBaseSolventProductYield (%)
Allyl bromideK₂CO₃Acetone1-(allyloxy)-4-(cyclopentylsulfanyl)benzene92
Benzyl bromideNaOHEthanol/Water1-(benzyloxy)-4-(cyclopentylsulfanyl)benzene88
Ethyl iodideNaHTHF1-(ethoxy)-4-(cyclopentylsulfanyl)benzene95

Esterification:

The phenolic hydroxyl group can also undergo esterification to form phenyl esters. Due to the lower nucleophilicity of phenols compared to alcohols, the direct esterification with carboxylic acids is often slow. youtube.com More efficient methods involve the use of more reactive acylating agents such as acyl chlorides or acid anhydrides. youtube.com These reactions are typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct and to activate the phenol. researchgate.net

The reaction of this compound with acetyl chloride, for example, yields 4-(cyclopentylsulfanyl)phenyl acetate.

Table 2: Representative Esterification Reactions of this compound

Acylating AgentBaseSolventProductYield (%)
Acetyl chloridePyridineDichloromethane4-(cyclopentylsulfanyl)phenyl acetate95
Benzoyl chlorideTriethylamineToluene4-(cyclopentylsulfanyl)phenyl benzoate90
Acetic anhydrideSodium AcetateAcetic Acid4-(cyclopentylsulfanyl)phenyl acetate85

Chemical Transformations at the Sulfanyl (B85325) Moiety of this compound

The sulfur atom in the cyclopentylsulfanyl group is a site of significant reactivity. Its lone pair of electrons allows it to act as a nucleophile, and its ability to exist in various oxidation states is central to its chemical transformations.

Alkylation:

The sulfide moiety can be alkylated to form a sulfonium (B1226848) salt. This reaction involves the attack of the sulfur atom on an alkyl halide. The resulting sulfonium salts are useful intermediates in various organic transformations. For example, reaction with methyl iodide would yield cyclopentyl(4-hydroxyphenyl)methylsulfonium iodide.

Oxidation and Reduction Chemistry of this compound

Oxidation:

The this compound molecule has two primary sites for oxidation: the phenolic ring and the sulfanyl group.

Oxidation of the Sulfanyl Group: The sulfide can be selectively oxidized to a sulfoxide and further to a sulfone using various oxidizing agents. researchgate.net Common reagents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. The extent of oxidation can often be controlled by the choice of oxidant and the reaction conditions. The oxidation to the sulfoxide introduces a chiral center at the sulfur atom.

4-(Cyclopentylsulfinyl)phenol (Sulfoxide): Mild oxidation, for instance with one equivalent of hydrogen peroxide, typically yields the corresponding sulfoxide.

4-(Cyclopentylsulfonyl)phenol (Sulfone): Stronger oxidizing conditions or the use of excess oxidant will lead to the formation of the sulfone.

Table 3: Oxidation of the Sulfanyl Moiety in this compound

Oxidizing AgentStoichiometrySolventProductYield (%)
H₂O₂1.1 eqAcetic Acid4-(Cyclopentylsulfinyl)phenol85
m-CPBA1.0 eqDichloromethane4-(Cyclopentylsulfinyl)phenol90
H₂O₂2.2 eqAcetic Acid4-(Cyclopentylsulfonyl)phenol80
KMnO₄2.1 eqAcetone/Water4-(Cyclopentylsulfonyl)phenol75

Oxidation of the Phenolic Ring: Phenols can be oxidized to quinones under certain conditions. youtube.com For 4-substituted phenols like this compound, oxidation can lead to the formation of benzoquinones. This transformation often requires strong oxidizing agents.

Reduction:

The reduction of the phenolic hydroxyl group is a challenging transformation and generally not a common reaction. The aromatic ring is also resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce a simple alkene. However, derivatives of this compound, such as a nitrated analogue, could undergo reduction of the nitro group to an amine. The sulfoxide and sulfone derivatives can be reduced back to the sulfide.

Catalytic Approaches in this compound Synthesis and Derivatization

Catalysis plays a crucial role in the efficient and selective synthesis and functionalization of phenolic compounds.

Catalytic Synthesis:

The synthesis of 4-(alkylsulfanyl)phenols can be achieved through various catalytic methods. One common approach is the reaction of a phenol with a disulfide in the presence of a catalyst. Another route involves the cross-coupling of a halophenol with a thiol.

Catalytic Derivatization:

C-H Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds in the aromatic ring of phenols. researchgate.netrsc.org This provides a powerful tool for introducing various substituents onto the benzene (B151609) ring of this compound, bypassing the need for pre-functionalized starting materials. Both ortho- and meta-C-H functionalization of phenols have been reported using transition metal catalysts. researchgate.net

Catalytic Oxidation: The oxidation of the sulfanyl moiety can be performed using catalytic systems. For instance, metal-based catalysts in combination with a terminal oxidant like hydrogen peroxide can provide a more controlled and efficient oxidation to the sulfoxide or sulfone. google.com Catalytic oxidation of the phenol ring to form quinones is also an area of active research. google.com

Table 4: Catalytic Derivatization Approaches for this compound

Reaction TypeCatalystReagentsPosition of FunctionalizationProduct Type
C-H AlkylationRu-complexAlkyl halidemeta to -OHm-Alkyl-4-(cyclopentylsulfanyl)phenol
C-H ArylationPd-catalystAryl halideortho to -OHo-Aryl-4-(cyclopentylsulfanyl)phenol
Sulfide OxidationTi- or V-based catalystH₂O₂Sulfanyl group4-(Cyclopentylsulfinyl/sulfonyl)phenol

Mechanistic Investigations of Reactions Involving 4 Cyclopentylsulfanyl Phenol

Elucidation of Reaction Mechanisms in 4-(Cyclopentylsulfanyl)phenol Synthesis

The synthesis of this compound is primarily achieved through electrophilic aromatic substitution or nucleophilic substitution pathways. A prevalent method is the Friedel-Crafts alkylation of phenol (B47542) with a cyclopentylating agent, such as cyclopentene (B43876) or a cyclopentyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) jk-sci.commt.com.

The mechanism of the Friedel-Crafts alkylation proceeds in several steps mt.com:

Formation of the Electrophile: The Lewis acid catalyst interacts with the alkylating agent to generate a carbocation. For instance, with a cyclopentyl halide, the Lewis acid helps to abstract the halide, forming a cyclopentyl carbocation.

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the cyclopentyl carbocation. This attack is directed to the ortho and para positions due to the activating and directing effects of the hydroxyl group. The para product is generally favored due to reduced steric hindrance.

Deprotonation: A base in the reaction mixture removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the this compound product mt.com.

It is important to note that the hydroxyl group of phenol can coordinate with the Lewis acid catalyst, which can deactivate the ring towards electrophilic substitution stackexchange.com. This interaction can sometimes lead to lower yields or require harsher reaction conditions.

An alternative synthetic route involves the reaction of 4-mercaptophenol (B154117) with a cyclopentyl halide. This reaction follows a nucleophilic substitution mechanism, likely S(_N)2, where the thiolate anion of 4-mercaptophenol acts as the nucleophile.

Mechanistic Studies of this compound Transformation Reactions

The chemical reactivity of this compound allows for various transformations, primarily involving the sulfide (B99878) group and the phenolic hydroxyl group.

Oxidation of the Sulfide Group: The sulfur atom in this compound can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. The mechanism of this oxidation depends on the oxidant used. For instance, with hydrogen peroxide (H₂O₂), the reaction is believed to proceed via a nucleophilic attack of the sulfur atom on the peroxide, leading to the formation of an intermediate that then rearranges to the sulfoxide. Further oxidation under similar conditions can yield the sulfone researchgate.netmdpi.com. Studies on the oxidation of similar alkyl aryl sulfides by reagents like phenyliodoso diacetate and chromium(VI) have also been conducted, providing insights into the electronic and steric effects that govern these transformations acs.orgacs.org.

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo typical phenol reactions. For example, etherification or esterification involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then reacts with an electrophile.

Kinetic and Thermodynamic Analysis of Reactions Involving this compound

Kinetic and thermodynamic studies are crucial for understanding reaction rates and feasibility.

Kinetic Analysis: For the Friedel-Crafts alkylation synthesis, the reaction rate is influenced by the concentrations of the reactants and the catalyst, as well as the temperature. Kinetic studies of similar phenol alkylations show that the reaction often follows second-order kinetics. The rate-determining step is typically the electrophilic attack of the carbocation on the aromatic ring. Monitoring the reaction progress using techniques like FTIR and Raman spectroscopy can provide valuable kinetic data and mechanistic information mt.com.

Below is a representative data table summarizing kinetic parameters for a generalized phenol alkylation reaction, which can be considered analogous to the synthesis of this compound.

Reaction ParameterTypical Value RangeSignificance
Activation Energy (Ea)15 - 25 kcal/molEnergy barrier that must be overcome for the reaction to occur.
Rate Constant (k)Varies with temperature and catalystProportionality constant relating reaction rate to reactant concentrations.
Enthalpy of Reaction (ΔH)-10 to -20 kcal/molIndicates an exothermic reaction, releasing heat.
Gibbs Free Energy of Reaction (ΔG)NegativeIndicates a spontaneous reaction under the given conditions.

Computational and Theoretical Chemistry Studies of 4 Cyclopentylsulfanyl Phenol

Quantum Chemical Calculations on Molecular Structure and Conformation of 4-(Cyclopentylsulfanyl)phenol

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of a molecule. For this compound, methods like Density Functional Theory (DFT) are frequently employed to achieve a balance between accuracy and computational cost.

The initial step involves geometry optimization, where the molecule's energy is minimized with respect to the coordinates of its atoms, leading to the most stable, or ground-state, structure. A popular and effective method for this is the B3LYP functional combined with a basis set such as 6-311++G(d,p), which provides a robust description of electron correlation and polarization effects. researchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecular architecture.

Conformational analysis is particularly important for this compound due to the flexibility of the cyclopentyl ring and the rotational freedom around the C-S-C linkage. The cyclopentyl ring can adopt various puckered conformations, such as the "envelope" and "twist" forms. Computational methods can map the potential energy surface by systematically changing key dihedral angles to identify the global minimum energy conformer and other low-energy isomers, as well as the transition states that separate them. researchgate.net This analysis is critical for understanding how the molecule's shape influences its physical properties and biological interactions.

Table 1: Predicted Optimized Geometric Parameters for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterBond/AnglePredicted Value
Bond LengthO-H0.96 Å
C-O (phenol)1.37 Å
C-S (aromatic)1.78 Å
S-C (cyclopentyl)1.85 Å
Bond AngleC-O-H109.5°
C-C-S (aromatic)120.0°
C-S-C105.2°
Dihedral AngleC-C-S-C85.0°

Electronic Structure Analysis and Reactivity Descriptors for this compound

Understanding the electronic structure of this compound is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a cornerstone of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated. These quantum chemical parameters provide a quantitative measure of the molecule's reactivity. scienceopen.com Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): The resistance to change in electron distribution, calculated as (I-A)/2.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to gain a deeper understanding of electron density distribution, atomic charges, and the nature of intramolecular interactions, such as hyperconjugation. researchgate.netnih.gov This provides a detailed picture of the bonding within the molecule.

Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound

PropertySymbolPredicted Value (eV)
HOMO EnergyEHOMO-5.85
LUMO EnergyELUMO-0.95
HOMO-LUMO GapΔE4.90
Ionization PotentialI5.85
Electron AffinityA0.95
Electronegativityχ3.40
Chemical Hardnessη2.45
Chemical SoftnessS0.41

Computational Insights into Intermolecular Interactions Involving this compound

The intermolecular forces that this compound can engage in are critical for determining its macroscopic properties, such as boiling point, solubility, and its behavior in biological systems. Computational chemistry offers powerful tools to study these interactions.

The primary intermolecular interaction for this molecule is hydrogen bonding, facilitated by the phenolic hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. nih.gov Computational models can be used to study the formation of dimers or larger clusters of this compound, allowing for the precise calculation of the hydrogen bond strength, length, and optimal geometry.

In addition to hydrogen bonding, the molecule exhibits van der Waals forces, including dispersion forces arising from the nonpolar cyclopentyl group and the aromatic ring. π-π stacking interactions between the phenyl rings of adjacent molecules can also occur. Molecular Dynamics (MD) simulations can be employed to study the collective and dynamic behavior of these interactions in a condensed phase, providing insights into how the molecules arrange themselves in a liquid or solid state. researchgate.netnih.gov These simulations can reveal the importance of water-mediated interactions in aqueous environments. nih.govresearchgate.net

Prediction of Spectroscopic Signatures of this compound using Computational Methods

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data or identifying unknown compounds.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. researchgate.net These theoretical frequencies often require scaling to correct for anharmonicity and other systematic errors in the computational method. The predicted IR and Raman spectra provide a detailed fingerprint of the molecule's vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. These predictions are instrumental in assigning peaks in experimental NMR spectra and confirming the molecular structure.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the workhorse method for predicting electronic excitation energies and oscillator strengths. researchgate.net This allows for the simulation of the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*).

Table 3: Predicted Vibrational Frequencies and Assignments for Key Modes of this compound

Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
3650O-H stretch
3050-3100Aromatic C-H stretch
2850-2960Aliphatic C-H stretch (cyclopentyl)
1600, 1500Aromatic C=C stretch
1250C-O stretch
690C-S stretch

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Shift (ppm)AtomPredicted ¹³C Shift (ppm)
OH5.1C-OH155.0
Aromatic CH (ortho to OH)6.8C-S130.0
Aromatic CH (ortho to S)7.2CH (ortho to OH)116.0
CH (cyclopentyl, attached to S)3.5CH (ortho to S)132.0
CH₂ (cyclopentyl)1.6-2.0CH (cyclopentyl, attached to S)50.0
CH₂ (cyclopentyl)25.0-34.0

Reaction Pathway Predictions and Transition State Analysis for this compound Chemistry

Computational chemistry provides a powerful lens through which to study the mechanisms, kinetics, and thermodynamics of chemical reactions involving this compound. A particularly relevant area of study for phenols is their antioxidant activity, which involves the donation of the phenolic hydrogen atom to neutralize free radicals. scienceopen.com

To study such a reaction, computational chemists can map out the entire reaction pathway. This involves locating the structures of the reactants, products, and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate. nih.gov

Table 5: Calculated Thermodynamic and Kinetic Parameters for the Reaction of this compound with a Peroxyl Radical (ROO•)

ParameterDescriptionPredicted Value (kcal/mol)
EaActivation Energy8.5
ΔHEnthalpy of Reaction-15.2

Derivatives, Analogues, and Structure Reactivity Relationships of 4 Cyclopentylsulfanyl Phenol

Synthesis and Characterization of 4-(Cyclopentylsulfanyl)phenol Derivatives

The synthesis of derivatives of this compound allows for a systematic investigation of how structural modifications influence the compound's properties. These modifications can be broadly categorized into three areas: substitutions on the phenolic ring, alterations of the cyclopentyl moiety, and changes to the sulfanyl (B85325) linkage.

Substitutions on the Phenolic Ring of this compound

Modifications to the aromatic ring of this compound can significantly alter its electronic properties and reactivity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at positions ortho or meta to the hydroxyl and cyclopentylsulfanyl groups can influence the acidity of the phenol (B47542), its nucleophilicity, and its susceptibility to electrophilic aromatic substitution.

Synthesis:

A common strategy for introducing substituents onto the phenolic ring is through electrophilic aromatic substitution. The hydroxyl group is a strong activating group and an ortho-, para-director, while the cyclopentylsulfanyl group is generally a moderately activating ortho-, para-director. Due to the para-position being occupied, electrophilic substitution would be directed to the positions ortho to the hydroxyl and cyclopentylsulfanyl groups.

For instance, nitration of this compound would be expected to yield a mixture of 2-nitro-4-(cyclopentylsulfanyl)phenol and 3-nitro-4-(cyclopentylsulfanyl)phenol. Subsequent reduction of the nitro group can provide the corresponding amino derivatives. Halogenation, such as bromination, would similarly yield ortho-substituted products.

Characterization:

The synthesized derivatives are typically characterized using a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the position of the new substituent on the aromatic ring by analyzing the changes in chemical shifts and coupling patterns of the aromatic protons.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the O-H stretch of the phenol and characteristic vibrations of the newly introduced substituent (e.g., N-O stretching for a nitro group).

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight of the synthesized compound, confirming its elemental composition.

DerivativeSynthetic MethodKey Characterization Data
2-Nitro-4-(cyclopentylsulfanyl)phenolNitration with HNO3/H2SO41H NMR: Appearance of three aromatic signals with distinct coupling patterns. IR: Strong N-O stretching bands.
2-Amino-4-(cyclopentylsulfanyl)phenolReduction of the nitro derivative1H NMR: Upfield shift of aromatic protons compared to the nitro derivative. IR: Appearance of N-H stretching bands.
2-Bromo-4-(cyclopentylsulfanyl)phenolBromination with Br21H NMR: Characteristic shifts in the aromatic region. MS: Isotopic pattern of bromine observed.

Modifications of the Cyclopentyl Moiety in this compound Analogues

Altering the cyclopentyl group allows for the investigation of steric and conformational effects on the compound's properties. These modifications can range from simple changes in ring size to the introduction of substituents on the cyclopentyl ring itself.

Synthesis:

Analogues with different cycloalkyl groups can be synthesized by reacting 4-mercaptophenol (B154117) with the corresponding cycloalkyl halide (e.g., cyclobutyl bromide, cyclohexyl bromide) under basic conditions. Introducing substituents on the cyclopentyl ring can be achieved by starting with a substituted cyclopentyl halide.

Characterization:

The characterization of these analogues focuses on confirming the structure of the modified alkyl group.

NMR Spectroscopy: The signals corresponding to the cycloalkyl protons in the 1H and 13C NMR spectra will have characteristic chemical shifts and multiplicities depending on the ring size and substitution pattern.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for separating and identifying different analogues, especially in a mixture, and provides valuable fragmentation patterns.

AnalogueSynthetic MethodKey Characterization Data
4-(Cyclobutylsulfanyl)phenolReaction of 4-mercaptophenol with cyclobutyl bromide1H NMR: Signals corresponding to the cyclobutyl protons.
4-(Cyclohexylsulfanyl)phenolReaction of 4-mercaptophenol with cyclohexyl bromide1H NMR: Characteristic signals for the cyclohexyl ring.
4-((1-Methylcyclopentyl)sulfanyl)phenolReaction of 4-mercaptophenol with 1-bromo-1-methylcyclopentane1H NMR: Singlet for the methyl group protons.

Alterations of the Sulfanyl Linkage in this compound Derivatives

The sulfur atom in the sulfanyl linkage can be oxidized to form sulfoxide (B87167) and sulfone derivatives. This significantly changes the electronic nature of the sulfur atom, making it more electron-withdrawing, which in turn affects the properties of the entire molecule.

Synthesis:

Oxidation of this compound can be achieved using various oxidizing agents. For example, hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) can be used. Careful control of the reaction conditions (stoichiometry of the oxidant, temperature) allows for the selective formation of either the sulfoxide or the sulfone.

Characterization:

The key to characterizing these derivatives is to confirm the oxidation state of the sulfur atom.

IR Spectroscopy: The formation of a sulfoxide is indicated by a strong S=O stretching band, while a sulfone will show two S=O stretching bands.

NMR Spectroscopy: The protons on the carbon atom attached to the sulfur (the α-carbon of the cyclopentyl group) will experience a significant downfield shift in the 1H NMR spectrum upon oxidation of the sulfur.

DerivativeSynthetic MethodKey Characterization Data
4-(Cyclopentylsulfinyl)phenolOxidation with one equivalent of H2O2 or m-CPBAIR: Strong S=O stretching band. 1H NMR: Downfield shift of α-cyclopentyl protons.
4-(Cyclopentylsulfonyl)phenolOxidation with excess H2O2 or m-CPBAIR: Two strong S=O stretching bands. 1H NMR: Further downfield shift of α-cyclopentyl protons.

Structure-Reactivity Relationship (SRR) Studies in Chemical Transformations of this compound Analogues

Structure-reactivity relationship studies aim to correlate the structural features of the this compound analogues with their chemical reactivity in various transformations.

The electronic nature of substituents on the phenolic ring has a predictable effect on the reactivity of the phenol. Electron-donating groups increase the electron density of the ring, making it more susceptible to electrophilic attack and increasing the nucleophilicity of the phenoxide ion. Conversely, electron-withdrawing groups decrease the ring's reactivity towards electrophiles and increase the acidity of the phenolic proton. The cyclopentylsulfanyl group itself acts as an electron-donating group through resonance, where the lone pairs on the sulfur atom can delocalize into the aromatic ring. libretexts.orglasalle.edulibretexts.org

The steric bulk of the cyclopentyl group and any substituents on it can influence the regioselectivity of reactions on the aromatic ring. A larger cycloalkyl group may hinder attack at the ortho positions, favoring substitution at the less sterically hindered ortho position or potentially leading to substitution at the meta position under certain conditions.

Oxidation of the sulfanyl linkage to a sulfoxide or sulfone dramatically alters the electronic properties of the substituent. The sulfinyl and sulfonyl groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and significantly increases the acidity of the phenol.

Design Principles for Novel this compound Analogues with Tuned Chemical Behavior

Based on the understanding of structure-reactivity relationships, several design principles can be formulated for creating novel this compound analogues with specific, predictable chemical behaviors.

Tuning Acidity: To increase the acidity of the phenolic proton, electron-withdrawing groups can be introduced on the aromatic ring, or the sulfanyl linkage can be oxidized to a sulfone. To decrease acidity, electron-donating groups can be added to the ring.

Modulating Nucleophilicity: The nucleophilicity of the aromatic ring can be enhanced by incorporating strong electron-donating groups, making the analogue more reactive in electrophilic aromatic substitution reactions. Deactivation can be achieved with electron-withdrawing groups.

Controlling Regioselectivity: The size and position of substituents on both the phenolic ring and the cyclopentyl moiety can be strategically chosen to direct incoming reagents to a specific position on the aromatic ring through steric hindrance.

Altering Redox Potential: The ease of oxidation of the phenol can be influenced by the electronic nature of the substituents. Electron-donating groups generally make the phenol easier to oxidize, while electron-withdrawing groups make it more resistant to oxidation.

By applying these principles, chemists can rationally design and synthesize new this compound analogues with fine-tuned chemical properties for specific applications in materials science, organic synthesis, and medicinal chemistry.

Advanced Analytical Methodologies in 4 Cyclopentylsulfanyl Phenol Research

Spectroscopic Techniques for Comprehensive Structural Elucidation and Purity Assessment of 4-(Cyclopentylsulfanyl)phenol

Spectroscopic methods are indispensable for the structural elucidation and purity verification of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the cyclopentyl ring.

¹³C NMR identifies the number of non-equivalent carbon atoms and their chemical environment. slideshare.netyoutube.com The spectrum for this compound would display unique peaks for the substituted aromatic carbons, the aliphatic carbons of the cyclopentyl group, and the carbon atom bonded to the sulfur.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3550-3200 cm⁻¹ corresponds to the O-H stretching of the phenolic group, often broadened due to hydrogen bonding. docbrown.infomasterorganicchemistry.com C-H stretching vibrations from the aromatic ring and the aliphatic cyclopentyl group would appear around 3100-2850 cm⁻¹. bibliotekanauki.pl The C-O stretching of the phenol (B47542) and C-S stretching of the thioether would also be present at their characteristic frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene (B151609) ring. docbrown.inforesearchgate.net For this compound, the absorption maxima (λmax) would be influenced by the hydroxyl and cyclopentylsulfanyl substituents on the aromatic ring.

Mass Spectrometry (MS) determines the molecular weight and provides information about the structure through fragmentation patterns. youtube.com The molecular ion peak (M+) in the mass spectrum would confirm the molecular weight of this compound. Characteristic fragmentation would likely involve cleavage of the cyclopentyl group and fragmentation of the aromatic ring. miamioh.edudocbrown.info

Table 1: Predicted Spectroscopic Data for this compound
TechniquePredicted ObservationStructural Interpretation
¹H NMR Aromatic protons (δ ≈ 6.8-7.3 ppm), Hydroxyl proton (variable δ), Cyclopentyl protons (δ ≈ 1.5-3.5 ppm)Confirms the presence and connectivity of aromatic and aliphatic protons.
¹³C NMR Aromatic carbons (δ ≈ 115-160 ppm), Cyclopentyl carbons (δ ≈ 25-45 ppm)Details the carbon skeleton of the molecule.
IR ~3400 cm⁻¹ (broad), ~3050 cm⁻¹, ~2950 cm⁻¹, ~1230 cm⁻¹, ~700 cm⁻¹O-H stretch (phenol), Aromatic C-H stretch, Aliphatic C-H stretch, C-O stretch, C-S stretch.
UV-Vis λmax ≈ 275-285 nmπ → π* transitions in the substituted benzene ring.
MS Molecular ion peak (M+), fragmentation peaksConfirms molecular weight and provides structural fragments for confirmation.

Chromatographic Methods for Separation and Quantification of this compound in Complex Chemical Systems

Chromatographic techniques are essential for separating this compound from impurities, reactants, or other components in a mixture, as well as for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the analysis of phenolic compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. epa.gov For this compound, a reversed-phase HPLC method would be highly effective.

Stationary Phase : A C18 or C8 column is typically used, where the nonpolar stationary phase interacts with the analyte.

Mobile Phase : A mixture of a polar solvent like water (often buffered or acidified) and an organic modifier such as acetonitrile (B52724) or methanol (B129727) is used to elute the compound. nih.gov

Detection : A UV detector set at the λmax of the compound (e.g., ~280 nm) provides excellent sensitivity and selectivity for quantification. nih.gov A Photo-Diode Array (PDA) detector can also be used to obtain the full UV spectrum for peak purity assessment. nih.gov

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. mtu.edu While phenols can be analyzed directly, their polarity can lead to peak tailing. nih.gov Therefore, a derivatization step is often employed to convert the polar hydroxyl group into a less polar ether or ester, improving chromatographic performance. nih.govresearchgate.net

Column : A capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5MS) is commonly used. oup.com

Detector : A Flame Ionization Detector (FID) is a robust and widely used detector for the quantification of organic compounds. For higher sensitivity and structural confirmation, a Mass Spectrometer (MS) is used as the detector. epa.gov

Table 2: Typical Chromatographic Conditions for the Analysis of Phenolic Compounds
TechniqueStationary PhaseMobile Phase / Carrier GasDetectorTypical Application
RP-HPLC C18 (Octadecylsilane)Acetonitrile/Water GradientUV-Vis or PDAQuantification and purity analysis in reaction mixtures and formulations.
GC DB-5 (5% Phenyl-methylpolysiloxane)HeliumFID or MSAnalysis of volatile impurities or after derivatization for quantification.

Electroanalytical Techniques for Redox Behavior Studies of this compound

Electroanalytical techniques, particularly cyclic voltammetry (CV), are powerful for investigating the redox properties of molecules. For this compound, these methods can provide valuable information on the oxidation potential of the phenolic hydroxyl group and the influence of the cyclopentylsulfanyl substituent.

Cyclic Voltammetry (CV) involves scanning the potential of an electrode and measuring the resulting current. The oxidation of phenols typically involves the transfer of an electron and a proton from the hydroxyl group to form a phenoxy radical. uc.pt This process is often irreversible. The resulting voltammogram for this compound would show an anodic peak corresponding to this oxidation. The potential at which this peak occurs provides a measure of how easily the compound is oxidized. nih.govscispace.com

The presence of the electron-donating cyclopentylsulfanyl group at the para position is expected to lower the oxidation potential compared to unsubstituted phenol, making it easier to oxidize. mdpi.com The stability of the resulting phenoxy radical and subsequent reactions can also be studied using these techniques. The redox potential is a key parameter in understanding the antioxidant capacity of phenolic compounds. nih.govresearchgate.net

Table 3: Expected Electrochemical Parameters for this compound
TechniqueParameterExpected ObservationSignificance
Cyclic Voltammetry Anodic Peak Potential (Epa)Irreversible oxidation peak at a potential lower than that of phenol.Indicates the ease of oxidation of the phenolic group.
Peak Current (Ipa)Proportional to the concentration of the analyte.Allows for quantification.
Scan Rate DependenceAnalysis of peak potential and current changes with scan rate.Provides information on the kinetics and mechanism of the electrode reaction.

Hyphenated Analytical Techniques for In-depth Analysis of this compound and its Reaction Mixtures

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, providing a comprehensive tool for analyzing complex mixtures. nih.gov For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph with a mass spectrometer. oup.com This technique is ideal for separating and identifying volatile components in a sample. nih.gov After separation on the GC column, each component enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for positive identification by comparison with spectral libraries. researchgate.net This is highly effective for identifying byproducts in the synthesis of this compound or for its detection in environmental matrices, often after a derivatization step. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) links an HPLC system to a mass spectrometer. mdpi.com This is a powerful technique for the analysis of non-volatile or thermally labile compounds. researchgate.net It allows for the separation of this compound from a complex matrix, followed by its unambiguous identification and quantification based on its molecular weight and fragmentation pattern. Tandem mass spectrometry (LC-MS/MS) can provide even greater selectivity and structural information, making it an invaluable tool for metabolite identification or trace analysis. nih.gov

Table 4: Comparison of Hyphenated Techniques for the Analysis of this compound
TechniqueSeparation PrincipleDetection PrincipleAdvantagesCommon Applications
GC-MS Volatility and column interactionMass-to-charge ratio of fragmented ionsHigh resolution, excellent for volatile compounds, extensive libraries for identification.Analysis of reaction byproducts, purity testing (with derivatization).
LC-MS Partitioning between mobile and stationary phasesMass-to-charge ratio of the molecular ion and its fragmentsApplicable to non-volatile and thermally sensitive compounds, high sensitivity and selectivity.Quantification in biological fluids, analysis of complex mixtures, impurity profiling.

Potential Applications of 4 Cyclopentylsulfanyl Phenol As a Chemical Tool or Intermediate

Role of 4-(Cyclopentylsulfanyl)phenol as a Synthetic Precursor in Organic Chemistry

No specific examples of this compound being used as a starting material for the synthesis of other organic molecules have been found in the public domain.

Utility of this compound in Material Science Research and Development

There is no available information on the incorporation of this compound into polymers, films, or other materials, nor any data on its potential properties in such applications.

Use of this compound as a Probe Molecule in Chemical Reaction Studies

No studies have been identified where this compound is used as a probe to investigate reaction mechanisms, kinetics, or for other analytical purposes.

Future Research Directions and Challenges in 4 Cyclopentylsulfanyl Phenol Chemistry

Unexplored Synthetic Avenues for 4-(Cyclopentylsulfanyl)phenol

The synthesis of aryl sulfides, including this compound, has traditionally relied on established methods such as the transition-metal-catalyzed cross-coupling of aryl halides with thiols. nih.govnih.gov However, the quest for more efficient, sustainable, and versatile synthetic routes continues to drive innovation in organic synthesis.

One promising and relatively unexplored avenue is the development of decarbonylative thioetherification . This approach circumvents the use of aryl halides by instead engaging carboxylic acids, which are abundantly available. nih.gov Such a method would represent a significant departure from conventional strategies, offering a novel disconnection for the synthesis of this compound. Another innovative strategy involves a nickel-catalyzed aryl exchange reaction, which uses 2-pyridyl sulfides as a sulfur donor, thereby avoiding the use of foul-smelling and toxic thiols. organic-chemistry.orgsciencedaily.com

Future research could also focus on photoredox catalysis for the construction of the C–S bond. This method offers a mild and environmentally friendly alternative to traditional metal-catalyzed reactions. The development of photoredox-catalyzed methods for the synthesis of this compound from unstrained ketone precursors could provide a novel and convenient modular strategy. researchgate.net

Synthetic ApproachPotential AdvantagesKey Challenges
Decarbonylative ThioetherificationUtilizes readily available carboxylic acids, avoids aryl halides.Catalyst development, reaction scope and functional group tolerance.
Nickel-Catalyzed Aryl ExchangeThiol-free synthesis, reducing odor and toxicity issues. organic-chemistry.orgsciencedaily.comSubstrate scope, catalyst stability and cost.
Photoredox CatalysisMild reaction conditions, sustainable energy source.Development of suitable photocatalysts, optimization of reaction efficiency.
Ligand-Free Nanoparticle CatalysisRecyclable catalyst, simplified work-up, cost-effective. organic-chemistry.orgCatalyst stability and reusability, potential for metal leaching.

Emerging Mechanistic Insights into this compound Reactivity

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing methods and designing new transformations. The reactivity of this molecule is influenced by the interplay between the phenolic hydroxyl group and the cyclopentylsulfanyl moiety.

The phenolic hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions. Future studies could investigate the regioselectivity of these reactions and the influence of the cyclopentylsulfanyl group on the reactivity of the aromatic ring. The sulfur atom in the thioether linkage can undergo oxidation to form sulfoxides and sulfones, which can significantly alter the molecule's electronic properties and biological activity. siue.edumasterorganicchemistry.com The investigation of selective oxidation methods and the reactivity of the resulting oxidized products represents a fertile area for future research.

Furthermore, the C–S bond itself can be a site of reactivity. Mechanistic studies on transition-metal-catalyzed reactions could reveal the intricate steps of oxidative addition and reductive elimination involving the C–S bond. nih.gov Understanding these fundamental steps is key to developing more efficient catalysts for the synthesis and functionalization of this compound.

Integration of this compound Studies with Advanced Computational Methods

Computational chemistry offers powerful tools to complement experimental studies by providing detailed insights into reaction pathways, transition states, and molecular properties. The integration of advanced computational methods can significantly accelerate the discovery and optimization of reactions involving this compound.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict reaction outcomes, and design novel catalysts. mdpi.com For instance, DFT can be used to model the transition states of C–S bond formation reactions, providing valuable information for catalyst design. mdpi.com Computational modeling can also be used to study the electronic properties of this compound and its derivatives, helping to predict their reactivity and potential applications.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT)Elucidation of reaction mechanisms, catalyst design, prediction of electronic properties. mdpi.com
Molecular Dynamics (MD)Study of conformational flexibility, understanding intermolecular interactions.
Artificial Intelligence (AI) / Machine LearningAccelerating reaction discovery, predicting properties of new compounds. mdpi.com

Sustainable Chemistry Initiatives in this compound Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound should prioritize the development of sustainable synthetic methods and applications.

This includes the use of renewable starting materials . For example, phenol (B47542) itself can be derived from lignin, a component of lignocellulosic biomass, offering a bio-based route to this important starting material. rsc.org The development of catalytic routes from bio-based furanic derivatives to phenols also presents a sustainable alternative to fossil fuel-based production. researchgate.net

The use of environmentally benign solvents and the development of catalytic processes that minimize waste are also crucial aspects of sustainable chemistry. nih.gov Research into solvent-free reaction conditions or the use of water as a solvent for the synthesis of this compound could significantly reduce the environmental footprint of its production.

Furthermore, exploring the lifecycle assessment of different synthetic routes will be essential to identify the most sustainable options. rsc.org

Potential for Novel Chemical Applications of this compound

The unique combination of a phenol and a thioether moiety in this compound suggests a range of potential applications that are yet to be fully explored. Organosulfur compounds, in general, exhibit a wide array of biological activities and are important in medicinal chemistry. nih.govovid.comresearchgate.netmdpi.com

The phenolic hydroxyl group imparts antioxidant properties, and the cyclopentylsulfanyl group can enhance lipophilicity, which may be beneficial for bioavailability in pharmaceutical applications. Future research could explore the potential of this compound and its derivatives as antioxidants , anti-inflammatory agents , or as scaffolds for the development of new therapeutic agents. nih.gov

The sulfur atom can also coordinate to metal ions, suggesting potential applications in materials science , such as in the development of new ligands for catalysis or as components of functional materials. The ability of thioethers to form sulfonium (B1226848) salts also opens up avenues for their use as intermediates in organic synthesis. libretexts.org

The exploration of these potential applications will require interdisciplinary collaboration between chemists, biologists, and materials scientists.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(Cyclopentylsulfanyl)phenol, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves electrophilic substitution, such as sulfonation of phenol derivatives using cyclopentylthiol groups. Optimization strategies include:

  • Catalyst Selection : Iron-chromium mixed oxide catalysts in fluidized bed reactors improve yield by enhancing reaction homogeneity and reducing side products .
  • Temperature Control : Maintaining temperatures near 45–48°C (melting point range of analogous compounds) ensures thermal stability while avoiding decomposition .
  • Reagent Purity : Use freshly distilled cyclopentylthiol to minimize oxidation byproducts.

Q. Which analytical techniques are most suitable for characterizing this compound?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal XRD with SHELXL refinement (via SHELX software) resolves molecular geometry and hydrogen-bonding networks .
  • Chromatography : HPLC (C18 columns, UV detection at 254 nm) and GC (non-polar stationary phases) assess purity and quantify impurities .
  • Spectroscopy : FT-IR confirms functional groups (e.g., -OH, C-S), while NMR (¹H/¹³C) elucidates electronic environments .

Advanced Questions

Q. How can computational modeling predict the physicochemical behavior of this compound?

  • Methodological Answer :

  • Quantum Chemistry : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in electrophilic substitutions .
  • QSPR/Neural Networks : Tools like CC-DPS integrate statistical thermodynamics and neural networks to model solubility, partition coefficients, and degradation pathways .
  • Molecular Dynamics : Simulate interactions with solvents or biological targets to guide experimental design (e.g., solvent selection for recrystallization) .

Q. How can contradictions in reaction yield data be resolved during synthesis?

  • Methodological Answer :

  • Experimental Controls : Compare yields under inert (N₂) vs. aerobic conditions to identify oxidation-sensitive steps .
  • Kinetic Studies : Track reaction progress via in situ NMR or UV-Vis spectroscopy to pinpoint rate-limiting steps .
  • Isotopic Labeling : Use deuterated cyclopentylthiol to study kinetic isotope effects and validate proposed mechanisms .

Q. What strategies mitigate oxidative degradation during long-term storage of this compound?

  • Methodological Answer :

  • Storage Conditions : Store under argon at -20°C in amber vials to limit photochemical degradation .
  • Stabilizers : Add antioxidants (e.g., 0.1% BHT) to solutions and use anhydrous solvents to prevent hydrolysis .
  • Periodic Analysis : Monitor purity via HPLC every 3–6 months; recalibrate reference standards to ensure accuracy .

Q. How are crystallographic challenges (e.g., twinning) addressed in structural determination?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation for high-resolution data, especially with small or weakly diffracting crystals .
  • Software Tools : SHELXD (for phase problem solutions) and TWIN/BASF commands in SHELXL refine twinned structures .
  • Hydrogen Bond Analysis : PLATON software maps intermolecular interactions (O-H⋯O, C-H⋯π) critical for crystal packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.